Arabinogalactan

説明

Arabinogalactan is a biopolymer consisting of arabinose and galactose monosaccharides. It is a significant component of the cell wall in mycobacteria, including the pathogen Mycobacterium tuberculosis, which causes tuberculosis (TB). The structure of arabinogalactan in mycobacteria features an arabinan domain attached to a galactofuranan backbone. This domain is composed of motifs of arabinofuranose residues, which are crucial for the integrity of the cell wall and are targets for anti-TB agents . Plant arabinogalactans differ in structure, typically having a β-(1→6)-linked D-galactopyranosyl backbone with α-L-arabinofuranosyl branches, and are involved in various biological functions, including interactions with other plant polysaccharides like cellulose .

Synthesis Analysis

The synthesis of arabinogalactan and its fragments has been a focus of research due to its importance in understanding mycobacterial cell wall biosynthesis and developing TB treatments. The first total synthesis of the docosanasaccharide arabinan domain of mycobacterial arabinogalactan has been achieved, along with a proposed octadecasaccharide biosynthetic precursor. This synthesis involved the preparation of oligosaccharide building blocks and their coupling via glycosyl trichloroacetimidate donors . Similarly, the first total synthesis of a highly branched arabinofuranosyl hexasaccharide found at the nonreducing termini of mycobacterial arabinogalactan has been reported, highlighting the importance of stereocontrol in the synthesis process . For plant arabinogalactans, synthesis techniques have been developed using the 1,2-anhydro galactopyranose technique and selective acylation or glycosylation methods .

Molecular Structure Analysis

The molecular structure of arabinogalactan is characterized by its arabinan and galactan components. In mycobacteria, the arabinan domain consists of 22 arabinofuranose residues arranged in three identical motifs, while the galactan backbone is composed of galactofuranose units . In plants, the structure is typically a β-(1→6)-linked D-galactopyranosyl oligosaccharide backbone with α-L-arabinofuranosyl branches . The synthesis of these complex structures requires precise control over the stereochemistry and protecting group strategies to ensure the correct assembly of the monosaccharide units.

Chemical Reactions Analysis

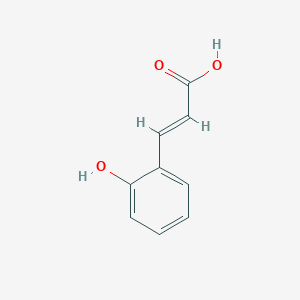

The synthesis of arabinogalactan involves a series of chemical reactions, including the use of glycosyl trichloroacetimidate donors for coupling oligosaccharide building blocks . The addition of arabinofuranosyl residues with high stereocontrol is a key step in the synthesis of mycobacterial arabinogalactan fragments . For the synthesis of plant arabinogalactans, orthogonal protection strategies and selective acylation or glycosylation methods are employed . The use of bulky neighboring groups, such as 2,6-disubstituted benzoyl groups, has been investigated to enhance the diastereoselectivity of galactosylation reactions, which is relevant for the synthesis of oligogalactosides related to arabinogalactan proteins .

Physical and Chemical Properties Analysis

Arabinogalactans exhibit various physical and chemical properties that are influenced by their molecular structure. The interactions of arabinogalactans with bacterial cellulose during its synthesis have been studied, revealing that arabinogalactans can bind reversibly to cellulose and are incorporated into self-assembled composites during cellulose synthesis. These interactions do not significantly affect the crystallinity or microstructure of cellulose but can impact the mechanical and rheological properties of the composites . The recognition of lipid intermediates for arabinogalactan biosynthesis in mycobacteria has also been explored, with implications for the mode of action of anti-tuberculosis drugs like ethambutol .

科学的研究の応用

Role in Fruit Ripening

Arabinogalactan proteins (AGPs) have been identified as crucial elements in the ripening of fruit. Studies reveal that AGPs in fruit tissue play significant roles due to their unique properties such as calcium ion binding, ability to aggregate, adhesive nature, and crosslinking with other cell wall components. These properties suggest a potential impact on fruit metabolism and ripening processes, offering new insights for agricultural and horticultural applications (Leszczuk et al., 2020).

Interaction with Gut Microbiota

Arabinogalactan (AG) has been studied for its potential prebiotic effects, particularly its ability to stimulate bifidobacteria in the gut microbiota. Studies show that certain bacteria, such as Bifidobacterium longum, can partially degrade AG, indicating its role in gut health and potential applications in probiotic and prebiotic products (Wang & LaPointe, 2020).

Mucoadhesive Properties

Research has revealed that arabinogalactan can interact with mucins, indicating its potential mucoadhesive properties. This characteristic is significant for biomedical and industrial applications, where arabinogalactan's interaction with biological substances like mucins can be beneficial (Moschini et al., 2014).

Molecular and Genetic Studies

Arabinogalactan proteins, due to their diverse structure and function, are a subject of molecular and genetic studies. These studies aim to understand the role of AGPs in plant development and their interaction with other cellular components. Such research has implications in plant biology and could lead to advancements in crop science and plant-based biomaterials (Seifert & Roberts, 2007).

Prebiotic and Health Effects

Studies on arabinogalactan have also focused on its potential prebiotic effects. Research indicates that arabinogalactan, when complexed with certain compounds, can promote the growth of beneficial gut bacteria such as bifidobacteria. This property suggests its utility in promoting gut health and possibly in the formulation of functional foods (Sukhov et al., 2014).

Immune System Enhancement

Arabinogalactan has been the focus of research for its immunomodulatory effects. Studies suggest that it may play a role in enhancing the body's defense against infections like the common cold, potentially due to its impact on natural killer cells and macrophages. This property opens up avenues for its use in nutritional supplements aimed at boosting the immune system (Dion et al., 2016).

Interaction with Serum Proteins

Arabinogalactan's interaction with proteins like bovine serum albumin has been studied, indicating its potential role in biological processes involving transport proteins. This property is of interest in the fields of pharmacology and medicine, where understanding these interactions is crucial (Chatterjee et al., 2014).

将来の方向性

特性

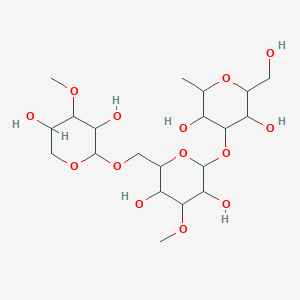

IUPAC Name |

4-[6-[(3,5-dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O14/c1-7-11(23)18(12(24)9(4-21)32-7)34-20-15(27)17(29-3)13(25)10(33-20)6-31-19-14(26)16(28-2)8(22)5-30-19/h7-27H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATHPVQTSSUFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)OC)O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864173 | |

| Record name | 3-O-Methylpentopyranosyl-(1->6)-3-O-methylhexopyranosyl-(1->4)-2,6-anhydro-1-deoxyheptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arabinogalactan | |

CAS RN |

9036-66-2 | |

| Record name | D-Galacto-L-arabinan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Galactoarabinan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

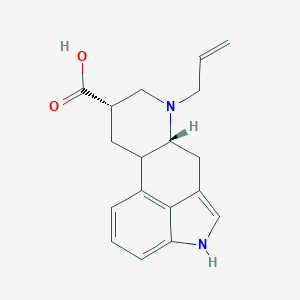

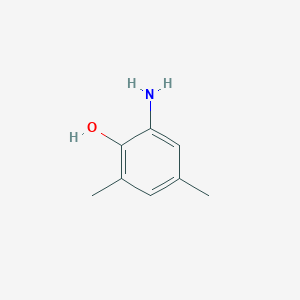

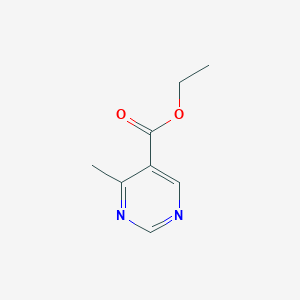

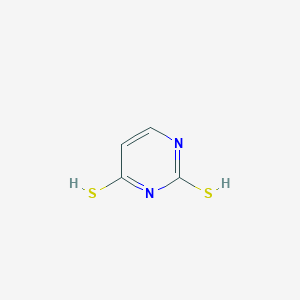

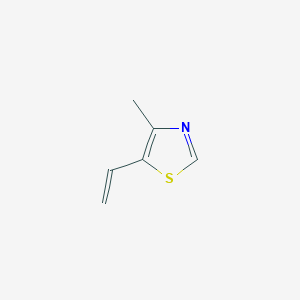

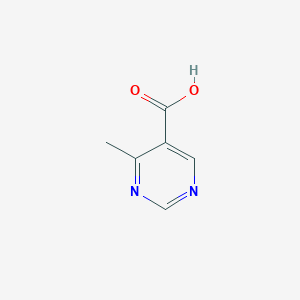

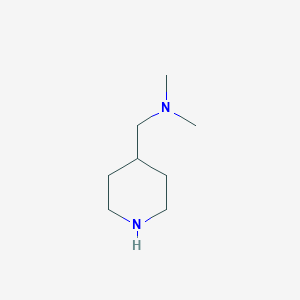

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。